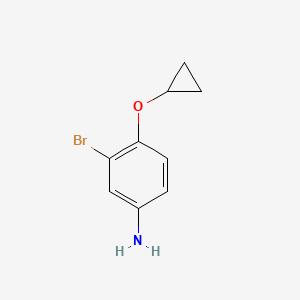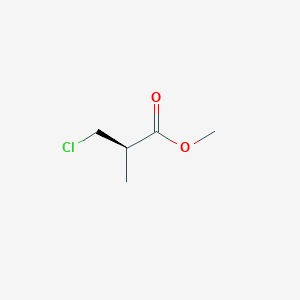
(R)-Methyl 3-chloro-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-chloro-2-methylpropanoate typically involves the esterification of ®-3-chloro-2-methylpropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-chloro-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 3-chloro-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Reduction: The primary product is ®-3-chloro-2-methylpropanol.
Hydrolysis: The products are ®-3-chloro-2-methylpropanoic acid and methanol.
Applications De Recherche Scientifique
®-Methyl 3-chloro-2-methylpropanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and chiral recognition.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of agrochemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of ®-Methyl 3-chloro-2-methylpropanoate in chemical reactions involves its functional groups. The ester group can participate in nucleophilic acyl substitution, while the chlorine atom can undergo nucleophilic substitution. The chiral center plays a crucial role in enantioselective reactions, where the spatial arrangement of atoms affects the reaction outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-chloro-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Chloro-3-methylpentane: Similar in having a chlorine atom and a methyl group but differs in the carbon chain length and structure.
Uniqueness
®-Methyl 3-chloro-2-methylpropanoate is unique due to its chiral nature and specific functional groups, making it valuable in enantioselective synthesis and as a versatile intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C5H9ClO2 |
|---|---|
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
methyl (2R)-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 |
Clé InChI |
CHTWJLYZRAJEKG-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](CCl)C(=O)OC |
SMILES canonique |
CC(CCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



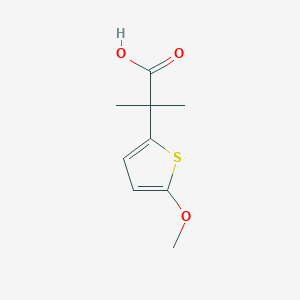
![4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
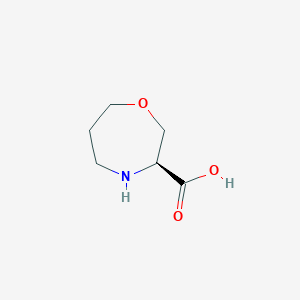
![3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine](/img/structure/B13077735.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol](/img/structure/B13077739.png)
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13077757.png)
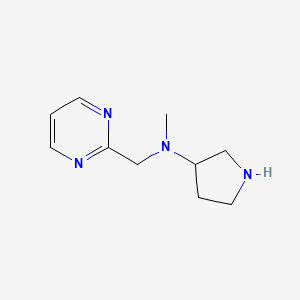
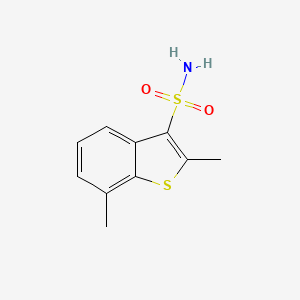
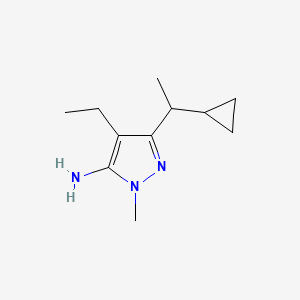
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
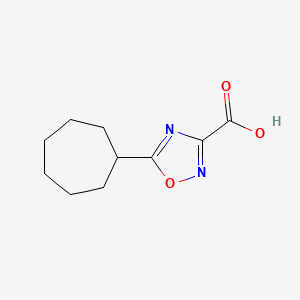
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
